N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide
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Overview
Description
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide is a chemical compound with the molecular formula C₁₂H₁₇N₃S and a molecular weight of 235.35 g/mol . It is also known by its alternate name, N-Ethyl-N’-(1-phenyliminopropyl)thiourea . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide involves several steps. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform, dichloromethane, or ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino or phenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide can be compared to other thiourea derivatives, such as:
N-Phenylthiourea: Similar in structure but lacks the ethylamino and propanimidamide groups.
N,N’-Diethylthiourea: Contains two ethyl groups but lacks the phenyl and propanimidamide groups.
Ethaboxam: A fungicide that uses N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide as an intermediate.
The uniqueness of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(1-anilinopropylidene)-3-ethylthiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
QNKNUKRLRCAWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(=S)NCC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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